1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea

Description

Properties

IUPAC Name |

(1E)-1-[amino(nitramido)methylidene]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2S/c1-2-3-7-5(13)8-4(6)9-10(11)12/h2H,1,3H2,(H4,6,7,8,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHNAXHGNWIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)/N=C(\N)/N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220604 | |

| Record name | N-[Imino(nitroamino)methyl]-N′-2-propen-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343374-78-7 | |

| Record name | N-[Imino(nitroamino)methyl]-N′-2-propen-1-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343374-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[Imino(nitroamino)methyl]-N′-2-propen-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea, with the CAS number 343374-78-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

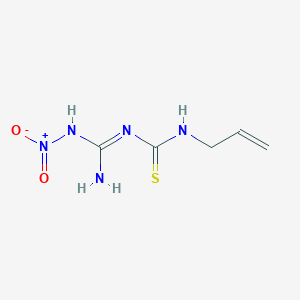

Chemical Structure

The molecular formula of 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea is . Its structure features a thiourea moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiourea groups often exhibit significant antimicrobial properties. A study on related thiourea derivatives showed promising antibacterial activity against various strains of bacteria. For instance, derivatives demonstrated effectiveness against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of thiourea derivatives on cancer cell lines. For example, certain thiourea compounds were tested against HeLa and A549 cell lines, with IC50 values indicating effective inhibition of cell proliferation. The observed IC50 values ranged from 226 to 242.52 µg/mL, suggesting potential for further development as anticancer agents .

The biological activity of 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea may be attributed to its ability to interact with biological targets through hydrogen bonding and coordination interactions. The presence of the nitro group can enhance the reactivity of the compound, potentially leading to increased efficacy in biological systems.

Data Summary

| Biological Activity | Tested Strain/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antibacterial | E. coli | 62.5 µg/mL |

| Antibacterial | S. aureus | 78.12 µg/mL |

| Antiproliferative | HeLa | 226 µg/mL |

| Antiproliferative | A549 | 242.52 µg/mL |

Case Studies

- Antimicrobial Properties : A study conducted on various thiourea derivatives found that those with structural similarities to 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of functional groups in enhancing antimicrobial efficacy .

- Anticancer Activity : In another investigation focusing on antiproliferative effects, researchers evaluated a series of thiourea compounds against human cancer cell lines, revealing that modifications in the thiourea structure could lead to enhanced cytotoxicity. The findings suggest that further structural optimization could yield more potent anticancer agents .

Comparison with Similar Compounds

Substituent Effects and Molecular Conformation

Thiourea derivatives exhibit conformational flexibility influenced by substituents. Key comparisons include:

- Acyl Thioureas (e.g., 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea): Acyl groups promote an "S-shape" conformation, where the C=O and C=S bonds adopt opposite orientations . Computational studies confirm this planar arrangement, with aryl substituents (e.g., 2,4,6-trimethylphenyl) oriented perpendicular to the thiourea plane .

- Aryl/Allyl Thioureas (e.g., 3-(Prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea): The allyl group in this analog () creates a dihedral angle of 8.45° between the benzene ring and the thiourea moiety, suggesting partial conjugation disruption. The nitro group in the target compound may further distort this angle due to its stronger electron-withdrawing nature.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in thioureas govern their crystal packing and stability:

Target Compound :

While direct data on 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea are absent, structurally similar allyl thioureas () exhibit N–H···S hydrogen bonds forming C(4) chains along the [010] direction. These interactions are critical for stabilizing screw-axis symmetry in the crystal lattice .Aryl Thioureas :

Acyl thioureas () may form different hydrogen-bonding motifs due to the presence of C=O groups, which can compete with C=S for hydrogen-bond acceptors. For example, N–H···O interactions might dominate over N–H···S in such cases.

Data Table: Structural and Functional Comparison of Thiourea Derivatives

Key Research Findings

- Conformational Flexibility: The S-shape in acyl thioureas contrasts with the likely non-planar arrangement of nitro-substituted derivatives, emphasizing substituent-dependent conformational control.

- Hydrogen-Bonding Hierarchy : N–H···S interactions dominate in allyl/aryl thioureas , while acyl groups may shift preferences to N–H···O .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea and related thiourea derivatives?

- Methodology : Thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkyl/aryl thioureas react with functionalized pyrazoles or benzimidazoles to form substituted thioureas. Reactions often use polar aprotic solvents (e.g., DMF or ethanol) under reflux, followed by purification via recrystallization or column chromatography. Structural confirmation relies on elemental analysis, -/-NMR, and FT-IR spectroscopy .

Q. How is the structural characterization of this compound performed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEX2 diffractometers, with structure solution via SHELXT and refinement via SHELXL. Hydrogen-bonding networks and torsion angles are analyzed to determine molecular conformation. For example, weak N–H⋯S hydrogen bonds often stabilize crystal packing along specific crystallographic axes .

Q. What biological activities have been investigated for structurally analogous thiourea derivatives?

- Methodology : Antioxidant and anticancer activities are commonly assessed. Antioxidant assays (e.g., DPPH radical scavenging) measure IC values, while anticancer studies use MTT assays against cell lines (e.g., HeLa or MCF-7). Structure-activity relationships (SARs) often correlate substituent electronegativity or steric effects with bioactivity .

Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?

- Methodology :

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S.

- FT-IR : Identifies characteristic N–H (3100–3300 cm) and C=S (1200–1250 cm) stretches.

- NMR : -NMR reveals proton environments (e.g., allyl protons at δ 5.1–5.8 ppm), while -NMR confirms thiourea carbonyl (δ 170–180 ppm) .

Advanced Research Questions

Q. How do crystallographic refinement challenges (e.g., twinning or disorder) impact structural analysis of thiourea derivatives?

- Methodology : SHELXL’s TWIN/BASF commands handle twinning, while PART/SUMP restraints address disordered moieties. High-resolution data (e.g., <1.0 Å) improves refinement accuracy. For example, in 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea, disorder in the allyl group required iterative refinement cycles .

Q. How can researchers resolve contradictions in bioactivity data across thiourea derivatives with similar substituents?

- Methodology :

- Statistical analysis : Multivariate regression identifies outliers or confounding variables (e.g., solvent polarity in assays).

- Computational docking : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) compare ligand-receptor binding affinities.

- Experimental validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate substituent effects .

Q. What computational approaches are used to predict the reactivity and stability of this compound?

- Methodology :

- DFT calculations : Gaussian09 or ORCA software optimize geometries at B3LYP/6-311++G(d,p) level. HOMO-LUMO gaps predict electrophilic/nucleophilic sites.

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to infer hydrogen-bonding propensity .

Q. How do substituent modifications (e.g., nitro vs. methoxy groups) influence the compound’s supramolecular assembly?

- Methodology : Compare crystal packing motifs via Mercury (CCDC). For example, nitro groups enhance π-π stacking in aryl-thioureas, while methoxy groups favor C–H⋯O interactions. Hirshfeld surface analysis quantifies intermolecular contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.